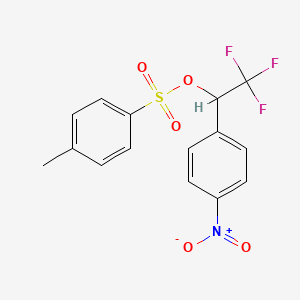

2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate is a chemical compound known for its unique structure and reactivity. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various functionalized compounds. The presence of trifluoromethyl and nitrophenyl groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2,2,2-trifluoroethanol with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting intermediate is then treated with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group, which is a good leaving group.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.

Reduction: The major product is the corresponding aniline derivative.

Oxidation: The major product is trifluoroacetic acid.

Aplicaciones Científicas De Investigación

2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate is used in various scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Mecanismo De Acción

The mechanism of action of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate involves its reactivity as an electrophile. The trifluoromethyl and nitrophenyl groups enhance its electrophilic character, making it susceptible to nucleophilic attack. The sulfonate group acts as a leaving group, facilitating various substitution reactions. The compound can also interact with biological targets, such as enzymes and receptors, through covalent modification or non-covalent interactions .

Comparación Con Compuestos Similares

Similar Compounds

2,2,2-Trifluoroethyl 4-methylbenzenesulfonate: Similar structure but lacks the nitrophenyl group.

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Similar structure but lacks the sulfonate group.

4-Nitrobenzyl 4-methylbenzenesulfonate: Similar structure but lacks the trifluoromethyl group.

Uniqueness

2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate is unique due to the combination of trifluoromethyl, nitrophenyl, and sulfonate groups. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and various scientific applications .

Actividad Biológica

2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate (CAS: 1356110-41-2) is a synthetic compound notable for its trifluoromethyl and nitrophenyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in inhibiting specific enzyme classes and modulating cellular pathways.

- Molecular Formula : C15H12F3NO5S

- Molecular Weight : 375.32 g/mol

- IUPAC Name : this compound

- Purity : ≥95% .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can increase the potency of the compound against certain enzymes and receptors.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory effects on histone deacetylases (HDACs), which are crucial for regulating gene expression. The introduction of fluorine atoms has been shown to enhance the potency of HDAC inhibitors significantly. For instance, fluorinated derivatives have demonstrated improved inhibition profiles compared to their non-fluorinated counterparts .

Biological Activity Data

| Biological Activity | IC50 (µM) | Cell Line Tested | Reference |

|---|---|---|---|

| HDAC Inhibition | 0.88 | DU145 (Prostate) | |

| Cytotoxicity | 1.51 | Hep-G2 (Liver) | |

| Selectivity | 18.38 | Normal Intestinal Epithelial Cells |

Case Studies and Research Findings

- HDAC Inhibition Study : A study explored the efficacy of fluorinated compounds against HDACs, revealing that the trifluoromethyl substitution significantly increased potency in various cancer cell lines. The compound exhibited an IC50 value of 0.88 µM against DU145 prostate cancer cells, indicating strong inhibitory activity .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of similar compounds on Hep-G2 liver cancer cells, where the tested compound showed an IC50 value of 1.51 µM, suggesting it could serve as a promising candidate for further development in cancer therapeutics .

- Selectivity Profile : The selectivity of the compound was evaluated against normal intestinal epithelial cells, demonstrating a markedly higher IC50 value (18.38 µM), which indicates a potential for reduced toxicity in normal tissues while effectively targeting cancer cells .

Propiedades

IUPAC Name |

[2,2,2-trifluoro-1-(4-nitrophenyl)ethyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO5S/c1-10-2-8-13(9-3-10)25(22,23)24-14(15(16,17)18)11-4-6-12(7-5-11)19(20)21/h2-9,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCODJDNFNZIGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856819 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356110-41-2 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.